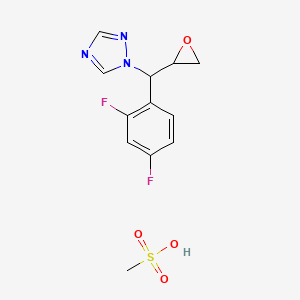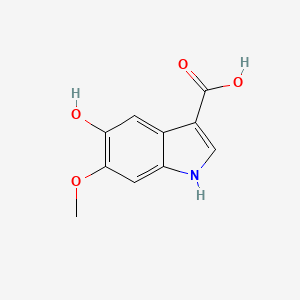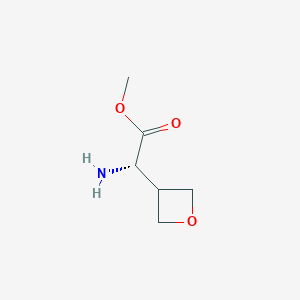
4-Hydroxy-2-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(trifluoromethoxy)benzamide is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethoxy group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzamide typically involves the introduction of the trifluoromethoxy group into the benzamide structure. One common method involves the reaction of 4-hydroxybenzamide with trifluoromethoxy reagents under controlled conditions. For example, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-trifluoromethoxybenzaldehyde, while reduction of the benzamide moiety can produce 4-trifluoromethoxyaniline.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-trifluoromethyl-benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Hydroxy-2-methoxy-benzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-Hydroxy-2-chloro-benzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
4-Hydroxy-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
4-hydroxy-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(13)1-2-5(6)7(12)14/h1-3,13H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMLQBPRKDUOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,3S,6S,7R,9S)-4-methyl-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B8121665.png)

![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate](/img/structure/B8121687.png)






![(1R,2S,3R,5R)-4-azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B8121725.png)

![2-Methyl-(1,2-dideoxy-a-d-glucopyrano)-[2,1-d]-2-oxazoline](/img/structure/B8121734.png)


